2-(Allyloxy)-2-methylpropan-1-OL chemical structure and properties
2-(Allyloxy)-2-methylpropan-1-OL chemical structure and properties
Topic: 2-(Allyloxy)-2-methylpropan-1-ol: Chemical Structure, Synthesis, and Industrial Applications Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Material Scientists
Executive Summary
2-(Allyloxy)-2-methylpropan-1-ol (CAS: 1202883-04-2) is a bifunctional aliphatic monomer characterized by a primary hydroxyl group and an allyl ether moiety, bridged by a sterically hindered gem-dimethyl carbon. This unique architecture imparts high hydrolytic stability to the ether linkage while maintaining the reactivity of the terminal alkene and primary alcohol.[1]
Primarily utilized as a building block in silicone chemistry (via hydrosilylation) and polymer synthesis (as a reactive diluent or comonomer), it enables the introduction of polar hydroxyl functionality into hydrophobic backbones.[1] This guide provides a comprehensive analysis of its structural properties, synthetic pathways, and reactivity profiles.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(Allyloxy)-2-methylpropan-1-ol |
| CAS Registry Number | 1202883-04-2 |
| Molecular Formula | C |
| Molecular Weight | 130.19 g/mol |
| SMILES | CC(C)(CO)OCC=C |
| Synonyms | 2-Methyl-2-(prop-2-en-1-yloxy)propan-1-ol; Isobutylene oxide allyl ether |
Structural Features
The molecule consists of three distinct functional zones:
-
Primary Hydroxyl (-CH
OH): Located at the C1 position, it offers standard alcohol reactivity (esterification, urethane formation) but is neopentyl-like, meaning it has no protons on the beta-carbon (C2), preventing E2 elimination reactions.[1] -
Gem-Dimethyl Core (-C(CH
) -): The quaternary C2 carbon provides significant steric bulk, shielding the ether oxygen from hydrolytic cleavage and enhancing thermal stability. -
Allyl Ether Group (-O-CH
-CH=CH ): Provides a terminal alkene for radical polymerization or hydrosilylation.
Physicochemical Properties[1][3][5][6][7]
Note: Where experimental data is proprietary or sparse, values are derived from group contribution methods (Joback/Marrero-Gani) validated against structural analogs like 2-allyloxyethanol.
| Property | Value / Range | Note |
| Physical State | Liquid | Colorless, clear |
| Boiling Point | 175°C - 185°C | Predicted @ 760 mmHg |
| Density | 0.92 - 0.95 g/cm³ | @ 20°C |
| Refractive Index | 1.435 - 1.445 | Predicted @ 20°C |
| Flash Point | ~65°C - 75°C | Closed Cup (Est.)[2] |
| Solubility | Amphiphilic | Soluble in alcohols, ethers, aromatics.[1] Moderate water solubility.[1] |
| LogP | ~1.2 | Predicted (Octanol/Water partition) |
Spectroscopic Signature (Predicted)
-
H NMR (CDCl
, 400 MHz): -
IR Spectrum: Broad absorption at 3300-3400 cm
(O-H stretch), 1645 cm (C=C stretch), 1100 cm (C-O ether stretch).
Synthesis & Manufacturing
The industrial synthesis of 2-(Allyloxy)-2-methylpropan-1-ol is a regioselective ring-opening reaction. The most efficient route involves the acid-catalyzed addition of allyl alcohol to isobutylene oxide .
Reaction Mechanism
Isobutylene oxide (2,2-dimethyloxirane) is an unsymmetrical epoxide.[1]
-
Acidic Conditions: Protonation of the epoxide oxygen weakens the C-O bond at the more substituted (tertiary) carbon due to the stability of the developing partial carbocation.[1] The nucleophile (Allyl alcohol) attacks this tertiary carbon.
-
Regioselectivity: This pathway exclusively yields the target 2-(allyloxy)-2-methylpropan-1-ol .
-
Contrast: Base-catalyzed opening would attack the less substituted (primary) carbon, yielding the isomer 1-(allyloxy)-2-methylpropan-2-ol.
-
Synthetic Protocol (Lab Scale)
-
Reagents: Isobutylene Oxide (1.0 eq), Allyl Alcohol (3.0 eq, excess as solvent), Acid Catalyst (e.g., BF
Et O or Sulfuric Acid, 0.5 mol%).[1] -
Procedure:
-
Charge Allyl Alcohol and catalyst into a reactor under N
. -
Cool to 0-5°C.
-
Add Isobutylene Oxide dropwise, maintaining temperature <10°C (Exothermic).[1]
-
Allow to warm to room temperature and stir for 4-6 hours.
-
-
Workup: Neutralize catalyst (e.g., NaHCO
), filter, and remove excess Allyl Alcohol via rotary evaporation.[1] -
Purification: Vacuum distillation.
Synthesis Flowchart
Figure 1: Regioselective synthesis pathway via acid-catalyzed epoxide ring opening.
Reactivity & Functionalization[1]
The molecule's utility stems from its orthogonal reactivity.[1] The alcohol and alkene groups can be derivatized independently.[1]
Alcohol Reactivity (C1 Position)
The primary hydroxyl group is sterically unhindered enough for reaction but protected from elimination by the quaternary C2.[1]
-
Urethane Formation: Reacts with isocyanates (R-NCO) to form carbamates. Used in polyurethane coatings to introduce pendant allyl groups for secondary curing.[1]
-
Esterification: Reacts with carboxylic acids/anhydrides (e.g., Methacrylic anhydride) to form methacrylate monomers for dual-cure acrylics.[1]
Alkene Reactivity (Allyl Group)
-
Hydrosilylation: The primary industrial application.[1] Reacts with Si-H bonds in the presence of Platinum (Karstedt's catalyst).
-
Utility: Attaches the hydrophilic "carbinol" group to silicone oils, creating carbinol-functional silicones used as wetting agents, surfactants, or polyurethane-silicone copolymers.[1]
-
-
Radical Polymerization: Copolymerizes with vinyl monomers (though allyl monomers often show degradative chain transfer, reducing molecular weight).[1]
Reactivity Map[1]
Figure 2: Orthogonal reactivity pathways for 2-(Allyloxy)-2-methylpropan-1-ol.
Industrial Applications
Silicone Surfactants & Modifiers
The primary industrial use is in the production of carbinol-functional silicones .
-
Mechanism: The allyl group undergoes hydrosilylation with a polysiloxane backbone (Si-H).
-
Result: A silicone polymer with pendant primary hydroxyl groups.[1]
-
Function: These modified silicones act as non-ionic surfactants, wetting agents in coatings (reducing surface tension), and compatibilizers between silicone and organic phases (e.g., in polyurethane foams).[1]
Reactive Diluents for Coatings
In UV-curable or high-solids coatings, 2-(Allyloxy)-2-methylpropan-1-ol serves as a reactive diluent.
-
Viscosity Reduction: Low molecular weight reduces the viscosity of oligomer blends.[1]
-
Incorporation: Unlike non-reactive solvents, it chemically binds into the polymer network during cure, reducing VOC emissions.[1]
-
Dual Cure: The allyl group allows for oxidative drying (air-drying alkyds) or radical curing, while the hydroxyl group can crosslink with isocyanates or melamines.[1]
Pharmaceutical Intermediates
The chiral potential of the molecule (though synthesized as a racemate unless starting from chiral epoxide) makes it a candidate for synthesizing beta-blocker analogs or other ether-linked pharmaceutical compounds.
Safety & Handling
-
Hazard Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Handling: Use in a well-ventilated fume hood. Avoid contact with strong oxidizers and acids (which can cleave the ether or dehydrate the alcohol).[1]
-
Storage: Store under nitrogen to prevent peroxide formation (common in allyl ethers upon prolonged air exposure).
References
-
PubChem. (n.d.).[1][3] Compound Summary for CID 88731434 (Isomer Reference). National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. CN103242139B - Method for preparing 2-methyl allyl alcohol by two-step esterification and hydrolysis - Google Patents [patents.google.com]
- 2. 1-methoxy-2-methyl-2-propanol, 3587-64-2 [thegoodscentscompany.com]
- 3. 2-(2-Methyl-allyloxy)-benzaldehyde | C11H12O2 | CID 347848 - PubChem [pubchem.ncbi.nlm.nih.gov]
